Euxanthone
Overview
Description
Euxanthone is a naturally occurring xanthonoid, an organic compound with the molecular formula C₁₃H₈O₄ This compound is found in various plant species and has been investigated for its bioactive properties, including neuroprotective, antioxidant, and anti-inflammatory effects .
Mechanism of Action
Euxanthone is a naturally occurring xanthonoid that has been widely investigated for its promising biological activities . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound’s primary targets are cancer cells, specifically breast, colon, and lung cancers . It exhibits good cytotoxicity against these cells, with structure–activity relationship studies establishing prenyl moieties as the vital substituents in cellular internalization and binding interactions with molecular targets .
Mode of Action
This compound interacts with its targets by inducing apoptosis, autophagy, and cell cycle arrest . It modulates key signaling pathways such as PI3K/Akt and MAPK, which are important apoptotic and antiproliferative mechanisms against breast cancer . This compound also attenuates Aβ1-42-induced oxidative stress and apoptosis by triggering autophagy .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the PI3K/Akt and MAPK pathways, which are key signaling pathways in cancer cells . It also triggers autophagy, a cellular process that removes unnecessary or dysfunctional components .
Result of Action
This compound’s action results in various molecular and cellular effects. It significantly attenuates Aβ1-42-induced memory and spatial learning dysfunction and reverses Aβ1-42-induced neuronal apoptosis and autophagy in the hippocampal region . It also protects neuroblastic PC12 cells against Aβ1-42-induced oxidative stress and apoptosis .
Action Environment
It’s known that this compound occurs naturally in many plant species and can be synthesized from gentisic acid, β-resorcylic acid, and acetic anhydride . Commercial production is from purified root extract of Polygala tenuifolia .
Biochemical Analysis
Biochemical Properties
Euxanthone has been investigated for its bioactive properties . It has been found to attenuate Aβ1-42-induced oxidative stress and apoptosis by triggering autophagy . It also exhibits anti-neoplastic and neuroprotective activities .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to impair the cell viability and induce apoptosis via the intrinsic pathway in both SKOV3 and A2780 cells . It also caused inhibition of glycolysis . In another study, it was found that this compound could suppress the proliferation, migration, and invasion of glioblastoma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to modulate the RANK/RANKL pathway in human medulloblastoma cells . In another study, it was found to repress the malignant behavior of glioblastoma cells through suppression of STAT3 phosphorylation and activation of SHP-1 .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been found to have significant effects on cellular function over time. For instance, it has been shown to significantly attenuate Aβ1-42-induced memory and spatial learning dysfunction and also significantly reverse Aβ1-42-induced neuronal apoptosis and autophagy in the hippocampal region .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, in a study on traumatic spinal cord injury in rats, it was found that this compound significantly attenuated the injury at a dosage of 60 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions: Euxanthone can be synthesized through several methods:
Classical Method: The first successful synthesis involved heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent.
Modified Method: The use of zinc chloride and phosphoryl chloride has been found to produce xanthones in better yield and with shorter reaction times.
Microwave Heating: Recent advancements include synthesizing xanthones via microwave heating, which offers improved efficiency.
Industrial Production Methods: Commercial production of this compound is typically achieved through the extraction and purification of root extracts from Polygala tenuifolia .
Chemical Reactions Analysis
Types of Reactions: Euxanthone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are key intermediates in natural product synthesis.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving the hydroxyl groups on its aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under acidic or basic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted xanthones depending on the reagents used.
Scientific Research Applications
Euxanthone has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of various bioactive compounds.
Biology: It has been shown to promote neurite outgrowth by selectively activating the MAP kinase pathway.
Medicine: this compound exhibits neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Industry: this compound is used in the production of dyes and pigments due to its yellow color.
Comparison with Similar Compounds
Euxanthone is compared with other xanthones such as:
Norathyriol: Similar in structure but differs in its hydroxylation pattern.
Mangostin: Known for its potent antioxidant and anti-cancer properties.
Garcinone E: Exhibits strong cytotoxic activity against cancer cells.
Uniqueness of this compound: this compound’s unique combination of neuroprotective, antioxidant, and anti-inflammatory properties sets it apart from other xanthones. Its ability to promote neurite outgrowth and inhibit key enzymes involved in disease pathways highlights its potential as a versatile bioactive compound .
Properties
IUPAC Name |
1,7-dihydroxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-7-4-5-10-8(6-7)13(16)12-9(15)2-1-3-11(12)17-10/h1-6,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXFPEKLLFWHMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200947 | |
Record name | Euxanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Euxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030724 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
529-61-3 | |
Record name | Euxanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Euxanthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Euxanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Euxanthone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN875WE9R7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Euxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030724 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240 °C | |
Record name | Euxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030724 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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